molecular formula C23H24N2OS B12687404 4(3H)-Pyrimidinone, 5-ethyl-6-(1-naphthalenylmethyl)-3-(2-propenyl)-2-(2-propenylthio)- CAS No. 199852-52-3

4(3H)-Pyrimidinone, 5-ethyl-6-(1-naphthalenylmethyl)-3-(2-propenyl)-2-(2-propenylthio)-

Cat. No.: B12687404
CAS No.: 199852-52-3
M. Wt: 376.5 g/mol
InChI Key: WFCGVPCLQRGWTH-UHFFFAOYSA-N
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Description

4(3H)-Pyrimidinone, 5-ethyl-6-(1-naphthalenylmethyl)-3-(2-propenyl)-2-(2-propenylthio)- is a complex organic compound belonging to the pyrimidinone family Pyrimidinones are known for their diverse biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4(3H)-Pyrimidinone, 5-ethyl-6-(1-naphthalenylmethyl)-3-(2-propenyl)-2-(2-propenylthio)- typically involves multi-step organic reactions. The starting materials often include pyrimidine derivatives, which undergo various functional group modifications to introduce the ethyl, naphthalenylmethyl, propenyl, and propenylthio groups. Common synthetic routes may involve:

  • Alkylation reactions to introduce the ethyl group.
  • Friedel-Crafts alkylation to attach the naphthalenylmethyl group.
  • Olefination reactions to introduce the propenyl groups.
  • Thiolation reactions to incorporate the propenylthio group.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including batch and continuous flow processes. Reaction conditions such as temperature, pressure, and catalysts are optimized to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

4(3H)-Pyrimidinone, 5-ethyl-6-(1-naphthalenylmethyl)-3-(2-propenyl)-2-(2-propenylthio)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the propenyl groups to propyl groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).

    Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution reagents: Halogens, alkyl halides, and other electrophiles or nucleophiles.

Major Products Formed

  • Oxidation products: Sulfoxides, sulfones.
  • Reduction products: Propyl derivatives.
  • Substitution products: Various substituted pyrimidinone derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as enzyme inhibitors or receptor modulators.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4(3H)-Pyrimidinone, 5-ethyl-6-(1-naphthalenylmethyl)-3-(2-propenyl)-2-(2-propenylthio)- depends on its specific interactions with molecular targets. These may include:

    Enzyme inhibition: The compound may inhibit specific enzymes by binding to their active sites.

    Receptor modulation: It may interact with cellular receptors, altering signal transduction pathways.

    DNA/RNA interaction: The compound may bind to nucleic acids, affecting gene expression and replication.

Comparison with Similar Compounds

Similar Compounds

    4(3H)-Pyrimidinone derivatives: Compounds with similar pyrimidinone cores but different substituents.

    Naphthalenylmethyl derivatives: Compounds featuring the naphthalenylmethyl group attached to different cores.

    Propenyl and propenylthio derivatives: Compounds with similar propenyl and propenylthio groups.

Uniqueness

4(3H)-Pyrimidinone, 5-ethyl-6-(1-naphthalenylmethyl)-3-(2-propenyl)-2-(2-propenylthio)- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

199852-52-3

Molecular Formula

C23H24N2OS

Molecular Weight

376.5 g/mol

IUPAC Name

5-ethyl-6-(naphthalen-1-ylmethyl)-3-prop-2-enyl-2-prop-2-enylsulfanylpyrimidin-4-one

InChI

InChI=1S/C23H24N2OS/c1-4-14-25-22(26)19(6-3)21(24-23(25)27-15-5-2)16-18-12-9-11-17-10-7-8-13-20(17)18/h4-5,7-13H,1-2,6,14-16H2,3H3

InChI Key

WFCGVPCLQRGWTH-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N=C(N(C1=O)CC=C)SCC=C)CC2=CC=CC3=CC=CC=C32

Origin of Product

United States

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